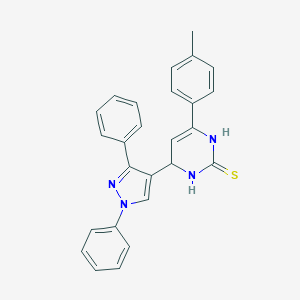![molecular formula C13H12N4O2S B292896 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B292896.png)
1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. It may also inhibit the growth of bacteria by disrupting the bacterial cell wall or membrane.
Biochemical and Physiological Effects:
1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone has been shown to have various biochemical and physiological effects. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. It has also been shown to have antioxidant properties and may have neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone in lab experiments is its potential use as an anticancer or antimicrobial agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone. One direction is to further investigate its mechanism of action and potential use as an anticancer or antimicrobial agent. Another direction is to study its potential use in other fields, such as neuroprotection or inflammation. Additionally, future studies may focus on developing derivatives of this compound with improved activity and selectivity.
合成法
The synthesis of 1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with thionyl chloride to produce 2-methylimidazo[1,2-a]pyridine-3-thionyl chloride. This intermediate is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to yield the final product.
科学的研究の応用
1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an antimicrobial agent.
特性
分子式 |
C13H12N4O2S |
|---|---|
分子量 |
288.33 g/mol |
IUPAC名 |
1-[[5-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C13H12N4O2S/c1-8(18)7-20-13-16-15-12(19-13)11-9(2)14-10-5-3-4-6-17(10)11/h3-6H,7H2,1-2H3 |
InChIキー |
SDKUTEHSTGUMJB-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C(O3)SCC(=O)C |
正規SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C(O3)SCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![2-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292814.png)
![1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![7-Methyl-4-(1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292820.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)
![5-(1,3-diphenyl-1H-pyrazol-4-yl)-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B292828.png)
![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)

![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292836.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)